molecular formula C12H14F3NO3S B2997000 4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane CAS No. 866157-31-5

4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane

Cat. No.: B2997000
CAS No.: 866157-31-5
M. Wt: 309.3
InChI Key: JLKYPLDQMZWQML-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane is a heterocyclic compound that features an oxazolane ring substituted with a trifluoromethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane typically involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with 4,4-dimethyl-1,3-oxazolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is typically purified through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-3-{[2-(trifluoromethyl)phenyl]sulfonyl}-1,3-oxazolane is unique due to its combination of an oxazolane ring and a trifluoromethylphenylsulfonyl group. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

4,4-dimethyl-3-[2-(trifluoromethyl)phenyl]sulfonyl-1,3-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3S/c1-11(2)7-19-8-16(11)20(17,18)10-6-4-3-5-9(10)12(13,14)15/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKYPLDQMZWQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1S(=O)(=O)C2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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